An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5,8-dimethoxy-quinolin-4-ol
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5,8-dimethoxy-quinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Charting a Course for a Novel Quinolone
The quinoline and quinolin-4-one scaffolds are cornerstones of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 5,8-dimethoxy-quinolin-4-ol, is a substituted quinolone whose biological profile is not yet extensively characterized in peer-reviewed literature.[3] This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro investigation of its mechanism of action.
Leveraging established activities of structurally analogous compounds, we will outline the most probable biological targets and signaling pathways. This document is structured not as a rigid template, but as a logical, field-proven workflow—from broad phenotypic screening to specific target identification—to empower researchers to thoroughly and efficiently unravel the therapeutic potential of this promising molecule.
Part 1: Postulated Biological Activities & Mechanisms of Action Based on Analog Research
The biological activities of quinoline derivatives are profoundly influenced by the nature and position of their substituents.[4] The presence of two electron-donating methoxy groups on the 5,8-dimethoxy-quinolin-4-ol ring may significantly influence its interaction with biological targets.[3] Based on extensive research into the broader quinolin-4-one class, we can postulate several primary mechanisms of action that warrant investigation.
Antiproliferative and Cytotoxic Effects
A substantial body of evidence points to the antiproliferative potential of quinolin-4-one derivatives against a wide array of cancer cell lines.[3][5] This activity is often multifactorial.
-
Enzyme Inhibition: Many quinoline derivatives function by inhibiting key enzymes essential for cancer cell proliferation and survival.[3] Prominent targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[6]
-
Topoisomerases: These enzymes are critical for DNA replication and repair; their inhibition leads to DNA damage and cell death.[3][6]
-
PI3K/AKT/mTOR Pathway Components: This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[3][7][8] Several quinoline derivatives have been identified as inhibitors of this cascade.[3][9]
-
-
DNA Intercalation: The planar structure of the quinoline ring is well-suited to insert itself between DNA base pairs, disrupting DNA replication and transcription and ultimately inducing apoptosis.[3][10]
-
Induction of Apoptosis: Beyond DNA damage, quinolines can trigger programmed cell death by modulating pro- and anti-apoptotic proteins and activating the caspase cascade.[3][11]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Quinoline alkaloids have been shown to cause cell cycle arrest, often at the G2/M or sub-G1 phase, in a dose-dependent manner.[2][3]
Hypothesized Modulation of the PI3K/AKT/mTOR Signaling Pathway
Given its frequent dysregulation in cancer and its known sensitivity to quinoline-based inhibitors, the PI3K/AKT/mTOR pathway represents a high-priority target for investigation.[3][9][12] The binding of 5,8-dimethoxy-quinolin-4-ol to PI3K or a downstream kinase like AKT or mTOR could inhibit the entire signaling cascade, leading to decreased cell proliferation and survival.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Other Potential Bioactivities
The quinoline scaffold's versatility suggests other potential mechanisms:
-
Neuroprotective/Neuro-active Effects: Structurally related compounds have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).[13][14]
-
Antimicrobial Activity: Quinolones are famous for their antibacterial properties, and novel derivatives are frequently screened for activity against various bacterial and fungal strains.[15][16]
-
Antioxidant Activity: Many quinolinol derivatives exhibit potent antioxidant effects by scavenging free radicals, a property that can be readily assessed using methods like the DPPH assay.[15][17]
Part 2: A Systematic Experimental Workflow for Mechanistic Investigation
To elucidate the precise mechanism of action, a tiered, systematic approach is essential. This workflow ensures that broad biological effects are confirmed before investing in more resource-intensive, target-specific assays.
Caption: A proposed experimental workflow for mechanism of action determination.
Tier 1: Broad-Spectrum Bioactivity Screening
The initial phase aims to identify the primary biological activity of the compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Causality: This assay is a crucial first step to determine if the compound has antiproliferative or cytotoxic effects, which are common activities for quinoline derivatives.[13] It measures metabolic activity, providing a robust indicator of cell viability.[3]
-
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast, A549 for lung).[3]
-
96-well flat-bottom plates.[3]
-
Complete culture medium (e.g., DMEM with 10% FBS).[3]
-
5,8-dimethoxy-quinolin-4-ol dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS).[18]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
-
Protocol 2: Antioxidant Capacity Assay (DPPH Radical Scavenging)
-
Causality: The quinolinol structure suggests potential antioxidant activity. The DPPH assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger.[19][20]
-
Materials:
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.[1]
-
Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the various sample concentrations. A control well should contain 100 µL DPPH and 100 µL methanol.[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[19]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100. Determine the IC50 value.[1]
-
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution for MIC)
-
Causality: To assess the well-known antimicrobial potential of the quinolone scaffold, the Minimum Inhibitory Concentration (MIC) must be determined. This assay identifies the lowest concentration of the compound that prevents visible microbial growth.[16][17]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-well plates.
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]
-
Incubation: Add the inoculum to the wells and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[16]
-
Tier 2: Elucidating the Antiproliferative Mechanism
If significant cytotoxicity is observed in Tier 1, the following assays will dissect the underlying cellular mechanism.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Causality: This protocol determines if the compound's cytotoxic effect is due to an arrest at a specific phase of the cell cycle, a common mechanism for anticancer drugs.[2][22] Flow cytometry provides a quantitative distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[23]
-
Materials:
-
Cancer cells treated with the compound at its IC50 concentration for 24 or 48 hours.[3]
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol for fixation.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat cells as described. Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M) and identify any significant accumulation in a particular phase compared to the control.[24]
-
Protocol 5: Apoptosis Detection (Caspase-3/7 Activity Assay)
-
Causality: To confirm if cell death occurs via apoptosis, this assay measures the activity of executioner caspases-3 and -7, which are key mediators of programmed cell death.[25][26]
-
Materials:
-
Cancer cells cultured in a 96-well plate (white-walled for luminescence).
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Reagent Addition: Add the caspase-glo reagent directly to the wells, following the manufacturer's protocol. This reagent contains a luminogenic substrate for caspase-3/7 and lyses the cells.[27]
-
Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
-
Tier 3: Identifying Specific Molecular Targets
Based on results from Tier 2 (e.g., evidence of S-phase arrest might suggest a DNA-interacting agent), these more specific assays can be performed.
Protocol 6: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Causality: This assay provides evidence for a direct interaction between the compound and DNA. Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA. If the test compound also intercalates, it will displace the EtBr, causing a measurable decrease in fluorescence.[28][29]
-
Materials:
-
Calf Thymus DNA (ct-DNA).
-
Ethidium Bromide (EtBr) solution.
-
Tris-HCl buffer.
-
Fluorometer.
-
-
Step-by-Step Methodology:
-
Complex Formation: Prepare a solution of ct-DNA and EtBr in buffer and incubate to allow the formation of the DNA-EtBr complex.[28]
-
Initial Measurement: Measure the initial fluorescence of the complex (Excitation: ~520 nm, Emission: ~600 nm).[30]
-
Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition, incubate briefly and measure the fluorescence intensity.
-
Data Analysis: A significant quenching (decrease) of the fluorescence intensity indicates that the compound is displacing EtBr and binding to DNA, likely through intercalation.[29][31]
-
Protocol 7: Enzyme Inhibition Assay (Acetylcholinesterase Inhibition - Ellman's Method)
-
Causality: To explore potential neuro-active properties, this colorimetric assay is the gold standard for measuring AChE inhibition.[32] It quantifies the activity of AChE by measuring the production of a yellow-colored product.[10]
-
Materials:
-
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add phosphate buffer, various dilutions of the test compound, and the AChE enzyme solution. Incubate for 10-15 minutes.[6][32]
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATChI substrate to initiate the reaction.[32]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[32]
-
Data Analysis: The rate of color formation is proportional to AChE activity. Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor) and determine the IC50 value.[6]
-
Part 3: Data Presentation & Interpretation
All quantitative data should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity for 5,8-dimethoxy-quinolin-4-ol
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50 in µM) | Positive Control |
|---|---|---|---|---|
| Cytotoxicity | HCT-116 | Cell Viability | Experimental Value | Doxorubicin |
| MCF-7 | Cell Viability | Experimental Value | Doxorubicin | |
| A549 | Cell Viability | Experimental Value | Doxorubicin | |
| Antioxidant | DPPH Radical | Scavenging | Experimental Value | Ascorbic Acid |
| Antimicrobial | S. aureus | Growth Inhibition | MIC (µg/mL) | Ciprofloxacin |
| E. coli | Growth Inhibition | MIC (µg/mL) | Ciprofloxacin | |
| Apoptosis | HCT-116 | Caspase-3/7 Activity | Fold Increase vs. Control | Staurosporine |
| Enzyme Inhibition | Acetylcholinesterase | Enzyme Activity | Experimental Value | Galantamine |
This table should be populated with experimentally derived data.
By synthesizing the results from this multi-tiered workflow, a robust, evidence-based hypothesis for the mechanism of action of 5,8-dimethoxy-quinolin-4-ol can be constructed. For instance, potent cytotoxicity (Tier 1) combined with G2/M cell cycle arrest and caspase activation (Tier 2), along with positive results in the DNA intercalation assay (Tier 3), would strongly suggest a mechanism involving DNA damage leading to apoptotic cell death. Conversely, a lack of cytotoxicity but potent AChE inhibition would direct future research toward neuro-active applications.
Conclusion
While the precise mechanism of action of 5,8-dimethoxy-quinolin-4-ol remains to be formally elucidated, the extensive research on the quinolin-4-one class provides a powerful predictive framework. The antiproliferative, enzyme-inhibitory, and antioxidant activities commonly observed in these scaffolds suggest that 5,8-dimethoxy-quinolin-4-ol is a compelling candidate for further study. The systematic experimental workflow detailed in this guide offers a validated and logical roadmap for researchers to rigorously unravel its biological functions, identify its primary molecular targets, and ultimately determine its therapeutic potential.
References
- The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research - Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
- Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery - Benchchem.
- Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity.
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
- How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.
- Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl- - Benchchem.
- Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide - Benchchem.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
- Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed.
- 2.2.9. DNA intercalation assay - Bio-protocol.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Accounts of Chemical Research - ACS Publications.
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
- Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI.
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Semantic Scholar.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
- DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd.
- Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TW.
- Cell cycle analyzed by flow cytometry (A: G1 phase; B: S phase; C - ResearchGate.
- The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl - MDPI.
- A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - MDPI.
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity - ResearchGate.
- Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity.
- Template for Communications for the Journal of the American Chemical Society - Rsc.org.
- Homogeneous Caspases Assay, fluorimetric - Sigma-Aldrich.
- Caspase-3/7 Cell-Based Activity Assay Kit - Cayman Chemical.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC.
- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI.
- Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - MDPI.
- PI3K/AKT/mTOR pathway - Wikipedia.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
- The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate.
- PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals - Bio-Connect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. amr-insights.eu [amr-insights.eu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 20. mdpi.com [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. revvity.com [revvity.com]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mpbio.com [mpbio.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. rsc.org [rsc.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
